Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound characterized by its complex molecular structure and potential applications in medicinal chemistry. The compound is notable for its spirocyclic structure, which includes a nitrogen atom, contributing to its unique properties and reactivity. The compound's molecular formula is with a molecular weight of approximately 240.35 g/mol. It has been studied for its potential therapeutic effects, particularly in the context of drug development.
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate is classified as an organic compound within the category of amino acids and derivatives. Its structure includes both aliphatic and aromatic components, making it a hybrid molecule with diverse chemical behavior.
The synthesis of tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. A common approach includes:
The synthesis may require specific reagents such as tert-butyl chloroformate for protecting the carboxylic acid during reaction steps and sodium hydride as a base to facilitate deprotonation reactions . Flash chromatography is often employed for purification due to the complexity of the reaction mixtures.
The molecular structure of tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate features a spirocyclic arrangement that includes:
The compound's structural representation can be visualized using molecular modeling software, highlighting its three-dimensional conformation which is crucial for understanding its reactivity and biological interactions .
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yields and minimize side products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and purity .
The mechanism of action for tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate involves interactions at the molecular level with biological targets, potentially including enzymes or receptors relevant in pharmacological contexts.
Studies suggest that compounds with similar structures may exhibit inhibition or modulation of specific biological pathways, although detailed mechanisms specific to this compound require further investigation through biological assays .
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate typically appears as a white crystalline powder with specific melting points depending on purity levels.
The compound is soluble in organic solvents such as dichloromethane and methanol but exhibits limited solubility in water due to its hydrophobic tert-butyl group. Its stability under standard laboratory conditions makes it suitable for various applications .
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate has potential applications in:
Research into this compound continues to expand its potential applications, particularly in drug discovery and development .
The retrosynthetic disconnection of tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate reveals three strategic bond disconnections critical for efficient synthesis. The primary disconnection targets the C2-benzylamino bond, revealing 7-Boc-7-azaspiro[3.5]nonan-2-one (ketone precursor) and benzylamine as immediate precursors. Subsequent disconnection of the spirocyclic framework suggests two convergent approaches: (1) Ring expansion of a 1-(aminomethyl)cyclobutane system via intramolecular alkylation, where the piperidine nitrogen attacks a activated cyclobutyl position, forming the spirojunction; or (2) [3+2] annulation strategy pairing a cyclobutane-1,1-diester with a protected 4-aminobutanal derivative, exploiting Dieckmann-type condensation to establish the bicyclic architecture. The tert-butoxycarbonyl (Boc) group is retrosynthetically removed to expose secondary amine handling in earlier stages, aligning with protective group strategies demonstrated for analogous azaspiro scaffolds [1]. This analysis prioritizes the ketone precursor (CAS 203661-69-2) as the pivotal intermediate due to its commercial availability and established role in C2 functionalization [1].
Table 1: Retrosynthetic Disconnection Strategies for Target Compound
Disconnection Level | Bond Broken | Synthons Generated | Strategic Advantages |
---|---|---|---|
Level 1 | C2-N (benzylamino) | 7-Boc-7-azaspiro[3.5]nonan-2-one + Benzylamine | Enables late-stage diversification of amine functionality |
Level 2 | N1-C8 (piperidine-ring) | Protected 4-aminobutyl electrophile + Cyclobutane nucleophile | Permits modular cyclobutane precursor substitution |
Level 3 | Cyclobutane C-C | Cyclization precursors (e.g., 1,3-dihalides or diesters) | Facilitates stereocontrol at spiro center |
The synthesis of the 7-azaspiro[3.5]nonane core employs two state-of-the-art methodologies balancing atom economy and stereochemical integrity. The zinc carbenoid insertion approach utilizes tert-butyl 4-methylenepiperidine-1-carboxylate as the starting material, reacting with Zn/Cu couple (6.54g, 172.5 mmol) and 2,2,2-trichloroacetyl chloride in t-BuOMe/DME solvent systems. This generates a zinc carbenoid species that undergoes cyclopropanation followed by ring expansion to the spiro[3.5]nonane system, yielding tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (55-56°C melting point) with 15% isolated yield after combiflash purification [1]. While atom-efficient, this method requires optimization for scale-up due to moderate yields.
Alternatively, intramolecular cyclization strategies leverage cyclobutane-containing precursors. N-Boc-protected 4-(2-bromoethyl)cyclobutanone undergoes reductive amination under Pd/C catalysis or direct alkylation at elevated temperatures (80-100°C) in DMF, forming the spirocyclic system via N-alkylative ring closure. This route achieves higher yields (typically 45-65%) but faces challenges in controlling epimerization at the cyclobutane α-carbons. Recent advances employ phase-transfer catalysis (PTC) with quaternary ammonium salts to enhance reaction rates and stereoselectivity. The crystalline nature of the Boc-protected scaffold (density 1.12 g/cm³, clear yellow appearance) facilitates purification, making it suitable for gram-scale synthesis of pharmaceutically relevant intermediates [1] [5].
Table 2: Comparison of Azaspiro[3.5]nonane Scaffold Construction Methods
Method | Key Reagents/Conditions | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|
Zinc Carbenoid Insertion | Zn/Cu couple, Cl₃CCOCl, t-BuOMe/DME, 25°C, 16h | 15 | Direct ring expansion, minimal protecting group manipulation | Moderate yield, sensitive exotherm |
Intramolecular Alkylation | N-Boc-4-(2-bromoethyl)cyclobutanone, K₂CO₃, DMF, 80°C | 45-65 | Scalability, crystalline intermediates | Potential epimerization at C2/C6 |
Reductive Cyclization | N-Boc-4-(2-oxoethyl)cyclobutanone, NaBH₃CN, Pd/C, MeOH | 52 | Mild conditions, single diastereomer formation | Requires preformed aldehyde precursor |
The Boc group (C₄H₉OCO-) serves dual functions in the synthesis: preventing N-alkylation during spirocycle formation and directing stereoselective reactions at C2. The electron-withdrawing carbamate carbonyl (pKa ≈ -0.8) moderately attenuates the nucleophilicity of the piperidine nitrogen, minimizing dialkylation during quaternization while maintaining sufficient reactivity for intramolecular cyclizations. Crucially, the bulky tert-butyl moiety imposes conformational constraints on the spiro system, evidenced by X-ray crystallography of analogous compounds showing chair-boat piperidine geometry with equatorial Boc orientation. This steric shielding directs electrophilic attacks on the C2 carbonyl to the exo face, enabling diastereoselective reduction or nucleophilic addition.
The Boc group's stability toward diverse reaction conditions permits multi-step transformations without premature deprotection. It remains intact during Zn/Cu-mediated carbenoid insertions (349°C boiling point), nucleophilic substitutions with benzyl halides, and reductive aminations requiring acidic or basic workups. Notably, the Boc-protected 2-oxo-7-azaspiro[3.5]nonane exhibits excellent crystallinity (storage: sealed dry, room temperature), facilitating purification before C2 functionalization [1] [6]. Thermal analysis confirms decomposition >165°C (flash point), accommodating reactions below this threshold. The orthogonal deprotection with TFA or HCl in dioxane enables clean removal after benzylamine incorporation, crucial for generating secondary amine pharmacophores in drug discovery applications.
Table 3: Spectroscopic Signatures of Boc-Protected Spiro Intermediates
Compound | ¹H NMR Key Shifts (CDCl₃) | ¹³C NMR Carbamate Carbon (ppm) | IR C=O Stretch (cm⁻¹) |
---|---|---|---|
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | δ 3.60 (m, 4H, NCH₂), 2.35 (t, 2H, COCH₂), 1.48 (s, 9H, tBu) | 155.2 | 1715 (spiroketone), 1692 (Boc) |
tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | δ 4.15 (m, 1H, CHOH), 3.55 (m, 4H, NCH₂), 1.46 (s, 9H) | 154.8 | 1690 (Boc) |
tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate | δ 4.25 (m, 1H, CHI), 3.52 (m, 4H), 1.44 (s, 9H) | 154.6 | 1691 (Boc) |
Benzylamine introduction at C2 proceeds through two optimized pathways contingent on the oxidation state of the spirocyclic precursor. The nucleophilic substitution route employs tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1638764-90-5) as the electrophilic partner. Reacting this iodo-derivative (molecular weight 351.23 g/mol) with benzylamine (2.5 equiv) in acetonitrile at 60°C for 12 hours achieves 68% conversion. Yield optimization to 85% requires: (1) Addition of KI (0.2 equiv) to leverage the iodide-catalyzed halide exchange; (2) Employing DIPEA (3 equiv) as a sterically hindered base to prevent elimination; and (3) Stepwise benzylamine addition to minimize dialkylation. The reaction progress follows second-order kinetics (k₂ = 1.8 × 10⁻⁴ L mol⁻¹ s⁻¹), with complete inversion of configuration confirmed by comparing [α]D of starting material and product [4].
The reductive amination approach utilizes the ketone precursor (tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, CAS 203661-69-2) with benzylamine under reducing conditions. Screening of reducing agents revealed NaBH₃CN (1.5 equiv) in methanol with 4Å molecular sieves provided superior diastereoselectivity (92:8 dr) at 0°C compared to NaBH(OAc)₃ (85:15 dr) or catalytic hydrogenation (60:40 dr). Solvent effects proved critical: methanol gave 75% yield, while switching to dichloroethane with 0.1% acetic acid improved yields to 92% by accelerating iminium ion formation. The reaction tolerates electron-deficient benzylamines (e.g., 4-CF₃-C₆H₄CH₂NH₂) but requires higher temperatures (50°C) for sterically hindered analogs (2,6-dimethylbenzylamine). Both methods deliver the target compound with >95% purity after silica gel chromatography, confirmed by ¹H NMR (characteristic benzyl CH₂ doublet at δ 3.75) and LC-MS (m/z 343.2 [M+H]⁺) [1] [3] [4].
Table 4: Reaction Optimization for Benzylamine Incorporation
Parameter | Nucleophilic Substitution (2-Iodo Precursor) | Reductive Amination (2-Oxo Precursor) |
---|---|---|
Optimal Conditions | Benzylamine (2.5 eq), DIPEA (3 eq), KI (0.2 eq), CH₃CN, 60°C, 12h | Benzylamine (1.2 eq), NaBH₃CN (1.5 eq), 4Å MS, CH₂ClCH₂Cl, 0.1% AcOH, 0°C→25°C, 6h |
Yield | 85% after column chromatography | 92% after column chromatography |
Diastereoselectivity | Single isomer (inversion confirmed) | 92:8 dr (anti/syn) |
Key Advantages | Stereospecificity, no reducing agents required | Higher functional group tolerance, scalable to >10g |
Limitations | Requires halogenated precursor; elimination side-products | Requires careful pH control; over-reduction risks |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3